Mercury, chloro-2-propenyl-

Free Radical Chemistry Allylic Substitution Organometallic Reagents

π-Allyl complex synthesis faces reagent limitations: Grignard reagents lack selectivity, and arylmercury compounds fail to react with unsaturated hydrocarbons. Allylmercury chloride (CAS 14155-77-2) serves as a universal allylating agent for Pt-group metals (Rh, Ir, Os, Ru, Pt). • 10× higher radical reactivity vs. propargyl halides for allylic substitution • Exclusive M-ene reaction selectivity simplifies workup and purification • Characteristic C-Hg force constant (2.53-2.67 mdyn/Å) enables certified reference standard use in HPLC-AFS speciation. Available from BenchChem with global shipping for qualified research laboratories.

Molecular Formula C3H5ClHg
Molecular Weight 277.12 g/mol
CAS No. 14155-77-2
Cat. No. B083474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMercury, chloro-2-propenyl-
CAS14155-77-2
SynonymsMercury, chloro-2-propenyl-
Molecular FormulaC3H5ClHg
Molecular Weight277.12 g/mol
Structural Identifiers
SMILESC=CC[Hg]Cl
InChIInChI=1S/C3H5.ClH.Hg/c1-3-2;;/h3H,1-2H2;1H;/q;;+1/p-1
InChIKeyDAIUKGULVWUPOX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allylmercury Chloride: Universal π-Allylating Reagent


Allylmercury chloride (CAS 14155-77-2), systematically named mercury, chloro-2-propenyl-, is an organomercury compound with the molecular formula C3H5ClHg. It belongs to the class of allylmercury halides, characterized by a direct carbon-mercury covalent bond [1]. The compound features an electrophilic mercury center that facilitates the transfer of the allyl ligand to transition metals [2]. This reagent is distinguished by its ability to act as a universal allylating agent for synthesizing π-allyl complexes of platinum group metals including rhodium, iridium, osmium, ruthenium, and platinum [3].

Supports synthesis of π-allyl complexes of platinum group metals
Electrophilic mercury center enables allyl ligand transfer to Rh, Ir, Os, Ru, Pt
Allylmercury halide class; distinct C-Hg bond for controlled reactivity

Why Allylmercury Chloride Cannot Be Replaced


The direct substitution of allylmercury chloride with other organomercury reagents, such as arylmercury hydroxides or dialkylmercury compounds, is not feasible due to fundamental differences in reactivity and synthetic outcomes. Arylmercury hydroxides, for instance, do not react with unsaturated hydrocarbons, rendering them ineffective for allylation processes [1]. In contrast, the electrophilic character of allylmercury chloride enables efficient anti-Markovnikov-free additions to alkenes and alkynes [2]. Furthermore, the specific C-Hg bond in allylmercury chloride exhibits a distinct force constant range (2.53–2.67 mdyn/Å) compared to other organomercurials, which directly influences its reactivity and stability in radical-mediated reactions [3]. The quantitative evidence presented below demonstrates why this compound must be specified for applications demanding high-yield π-allyl complex synthesis and predictable radical reactivity.

Reactivity mismatch
Arylmercury hydroxides do not undergo allylation with unsaturated hydrocarbons, unlike allylmercury chloride.
Allyl transfer profile
Dialkylmercury compounds lack the electrophilic allyl ligand transfer required for π-allyl complex formation.
C-Hg bonding character
Force constant differences in the C-Hg bond may shift radical reactivity, limiting direct substitution.

Allylmercury Chloride Quantitative Evidence


Radical Reactivity Advantage over Propargyl Halides

Allylmercury chloride (as a representative alkylmercury halide) demonstrates a 10-fold higher reactivity toward tert-butyl radical attack compared to propargyl chloride, a key comparator for radical substitution reactions [1]. This quantitative difference defines its utility in synthetic routes requiring selective allylic functionalization.

Radical reactivity vs. propargyl
Class-level
~10×
Supports allylic substitution route selection
Class-level inference; verify with specific substrate
Free Radical Chemistry Allylic Substitution Organometallic Reagents

M-ene Reaction Selectivity vs. Allyltin Compounds

In reactions with singlet oxygen, allylmercury chloride exhibits exclusive M-ene reactivity, yielding only the allylperoxytin product, whereas allyltin compounds show variable product distributions depending on the tin center's electropositivity [1]. Allyltin compounds require a C-13 NMR shift of the allylic CH2 group above δ 23.7 to achieve similar exclusive M-ene product formation, a condition not universally met across all allyltin analogs [1].

M-ene selectivity vs. allyltin
Reported
Exclusive M-ene product
Consistent pathway selectivity reported
Selectivity may vary with reaction conditions
Singlet Oxygen Chemistry M-ene Reaction Organometallic Reaction Mechanism

C-Hg Force Constant Spectroscopic Fingerprint

Normal coordinate analysis of allylmercury chloride reveals a C-Hg stretching force constant ranging from 2.53 to 2.67 mdyn/Å [1]. This value, determined through IR and Raman spectral frequency assignments, provides a quantitative benchmark for distinguishing allylmercury chloride from other organomercurials (e.g., diethylmercury, dibenzylmercury) and verifying its structural integrity [1].

C-Hg force constant
Reported
2.53–2.67 mdyn/Å
Supports spectroscopic identity verification
Use as procurement QC benchmark
Vibrational Spectroscopy Organometallic Bonding Analytical Characterization

Universal π-Allylation Across Platinum Group Metals

Allylmercury chloride acts as a universal allylating reagent for synthesizing π-allyl complexes of Rh, Ir, Os, Ru, and Pt, whereas the direct reaction of metallic mercury with π-allyl compounds of Ni, Pd, and Pt shows metal-dependent outcomes [1][2]. Specifically, nickel complexes do not react with mercury, while palladium and platinum derivatives yield the corresponding allylmercury halides [2].

π-allylation substrate scope
Class-level
Rh, Ir, Os, Ru, Pt
Broad scope across platinum group metals
Metal-dependent outcomes may apply
Organometallic Synthesis Transition Metal Chemistry π-Allyl Complexes

Rapid Mercury Exchange Kinetics

The exchange of mercury between allylmercury halides and the corresponding mercury(II) halide occurs with statistical exchange in less than a minute at 20°C, representing one of the fastest organic-inorganic mercury exchange rates reported [1]. This rapid exchange is not observed to the same degree in other organomercurial systems.

Mercury exchange kinetics
Reported
<1 min at 20 °C
Rapid exchange supports synthetic design
Control required to avoid ligand redistribution
NMR Spectroscopy Organometallic Exchange Reaction Kinetics

Acute Toxicity Ranking in Alkylmercury Class

Studies on low alkyl mercury compounds indicate that acute toxicity (LD50) increases with the carbon number of the alkyl group, while subacute/chronic toxicity (Minamata disease-like symptoms) decreases [1]. Allylmercury chloride (C3 alkyl chain) occupies an intermediate position in this structure-toxicity relationship, differentiating it from the highly neurotoxic methylmercury (C1) and the less chronically toxic n-butylmercury (C4) [1].

Acute toxicity ranking
Class-level
C3 intermediate position
Supports alkylmercury risk assessment context
Class-level inference; confirm for specific study design
Toxicology Safety Assessment Organomercury Hazard

Allylmercury Chloride High-Value Applications


π-Allyl Complex Synthesis for Platinum Group Metals

Allylmercury chloride is the reagent of choice for the efficient synthesis of π-allyl complexes of rhodium, iridium, osmium, ruthenium, and platinum. Its universal allylating capability [1] and rapid mercury exchange kinetics [2] provide a reliable route to these valuable organometallic precursors, which are widely used in catalysis and materials science. The exclusive M-ene reaction selectivity [3] further simplifies reaction workup and purification.

Radical-Mediated Allylic Substitution

For synthetic transformations requiring selective allylic substitution via radical intermediates, allylmercury chloride offers a 10-fold higher reactivity compared to propargyl halides [4]. This quantitative advantage ensures higher yields and faster reaction rates in the formation of alkyl-substituted propenes and allenes, making it a preferred reagent in free radical chemistry and complex molecule synthesis.

Analytical Standard for Organomercury Speciation

The well-defined spectroscopic fingerprint of allylmercury chloride, including its characteristic C-Hg stretching force constant (2.53–2.67 mdyn/Å) [5], enables its use as a certified reference standard in analytical chemistry. This is particularly valuable for the calibration of HPLC-AFS systems used in the speciation and quantification of organomercury compounds in environmental and toxicological studies [6].

Structure-Toxicity Relationships in Organomercurials

Allylmercury chloride (C3 alkyl chain) serves as a critical intermediate benchmark in toxicological studies investigating the relationship between alkyl chain length and neurotoxicity. Its position between methylmercury (C1) and n-butylmercury (C4) [7] makes it essential for elucidating the mechanisms of alkylmercury-induced neurological damage and for developing accurate risk assessment models.

Application
Selection Property
Validation Focus
Platinum group metal π-allyl complex synthesis
Substrate scope and allyl-transfer efficiency
Verify complex formation and ligand exchange rate
Radical-mediated allylic substitution
Allyl radical capture reactivity (vs. propargyl)
Validate substitution yield and radical selectivity
Analytical standard for organomercury speciation
Spectroscopic fingerprint (C-Hg force constant)
Calibration accuracy for HPLC-AFS; verify lot-specific constant
Alkylmercury toxicity structure-activity studies
Intermediate alkyl chain (C3) toxicity profile
Verify toxicity ranking against established class data

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